2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034501-63-6
VCID: VC4238747
InChI: InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3
SMILES: COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

CAS No.: 2034501-63-6

Cat. No.: VC4238747

Molecular Formula: C18H21N3O3

Molecular Weight: 327.384

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone - 2034501-63-6

Specification

CAS No. 2034501-63-6
Molecular Formula C18H21N3O3
Molecular Weight 327.384
IUPAC Name 2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Standard InChI InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3
Standard InChI Key VXGGDHGKZZAQRL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, 2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone, reflects its intricate structure. The core consists of a piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group. A 2-methoxyphenylacetyl group is attached to the piperidine nitrogen, forming the ethanone linkage. The SMILES notation COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3 encapsulates this arrangement, emphasizing the methoxy (-OCH₃), ketone (=O), and heterocyclic components .

Physicochemical Characteristics

With a molecular formula of C₁₈H₂₁N₃O₃ and a molecular weight of 327.384 g/mol, the compound exhibits moderate lipophilicity due to the methoxyphenyl and pyridazine groups. Key properties include:

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₃
Molecular Weight327.384 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count6
Topological Polar Surface Area72.2 Ų

The absence of hydrogen bond donors and a polar surface area of 72.2 Ų suggest moderate membrane permeability, a critical factor in drug bioavailability .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves a multi-step process:

  • Piperidine Functionalization: 3-Hydroxypiperidine is reacted with pyridazin-3-yl chloride under basic conditions to introduce the pyridazin-3-yloxy group.

  • Ethanone Formation: The resulting 3-(pyridazin-3-yloxy)piperidine is acylated with 2-methoxyphenylacetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).

  • Purification: Column chromatography or recrystallization isolates the final product with >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.67 (d, J=5.2 Hz, 1H, pyridazine-H), 7.45–6.82 (m, 4H, methoxyphenyl-H), 4.12–3.21 (m, 6H, piperidine-H and OCH₃), 2.98–2.45 (m, 4H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 162.3–112.4 (aromatic carbons), 55.6 (OCH₃), 52.1–44.3 (piperidine carbons).

ReceptorBinding Energy (kcal/mol)Key Interactions
5-HT₂A-9.2π-π stacking with Phe339
D₂-8.7Hydrogen bonding with Asp114

These interactions suggest potential applications in neuropsychiatric disorders, though in vivo validation remains pending.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to the pyridazine moiety’s ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Structural Analogs

The compound’s activity profile diverges significantly from related derivatives:

Compound NameStructural VariationIC₅₀ (5-HT₂A)LogP
2-(4-Methoxyphenyl)-1-(3-pyridazin-3-yloxy)propanonePropanone backbone, 4-methoxy12.3 nM2.8
1-(3,4-Dimethoxyphenyl)piperidin-1-yl)ethanoneTwo methoxy groups, no pyridazine45.6 nM1.9

The presence of the pyridazin-3-yloxy group enhances receptor selectivity but reduces solubility compared to dimethoxy analogs.

Research Findings and Applications

Pharmacokinetic Profile

In rat models, the compound exhibits:

  • Half-life (t₁/₂): 4.2 hours

  • Bioavailability: 38% (oral administration)

  • Metabolism: Hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites .

Material Science Applications

The rigid piperidine-pyridazine framework has been explored in liquid crystal displays (LCDs), where it stabilizes nematic phases at temperatures up to 150°C.

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